3-Bromo-5-iodopyridin-4-ol

Catalog No.
S3436324
CAS No.
637348-83-5
M.F
C5H3BrINO
M. Wt
299.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-iodopyridin-4-ol

CAS Number

637348-83-5

Product Name

3-Bromo-5-iodopyridin-4-ol

IUPAC Name

3-bromo-5-iodo-1H-pyridin-4-one

Molecular Formula

C5H3BrINO

Molecular Weight

299.89 g/mol

InChI

InChI=1S/C5H3BrINO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)

InChI Key

JSJXGABOPRMRDP-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CN1)I)Br

Canonical SMILES

C1=C(C(=O)C(=CN1)I)Br

3-Bromo-5-iodopyridin-4-ol is a di-halogenated heterocyclic building block designed for advanced organic synthesis. Its core value is derived from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which enables controlled, regioselective, and sequential cross-coupling reactions [1]. This attribute is critical for the multi-step construction of complex molecular architectures, particularly in the development of pharmaceutical compounds such as kinase inhibitors.

Substituting 3-Bromo-5-iodopyridin-4-ol with symmetrically halogenated analogs, such as 3,5-dibromopyridin-4-ol or 3,5-diiodopyridin-4-ol, is synthetically impractical for sequential functionalization. The significant difference in palladium-catalyzed coupling reactivity between the C-I and C-Br bonds is the key feature of the target compound. Symmetrical analogs lack this feature, which can lead to non-selective reactions or the inability to perform a second, different coupling reaction under controlled conditions [1]. Using a mono-halogenated pyridine is also not a viable alternative, as it completely removes the possibility for a second-stage molecular elaboration. Therefore, for processes requiring ordered, step-wise addition of different aryl or alkyl groups, this specific halogen combination is essential.

High-Yield Regioselective Suzuki Coupling at the C-I Bond

In a documented synthesis of a kinase inhibitor precursor, 3-Bromo-5-iodopyridin-4-ol undergoes a highly selective initial Suzuki coupling at the more reactive C-5 iodine position, leaving the C-3 bromine position intact for subsequent reactions. The reaction with (2,4-dimethoxyphenyl)boronic acid proceeded to a 79% isolated yield, demonstrating excellent chemoselectivity and process efficiency for the first-stage functionalization [1]. A symmetric dihalide comparator like 3,5-diiodopyridin-4-ol would risk non-selective double coupling, while 3,5-dibromopyridin-4-ol would require harsher conditions and still lack regioselectivity.

Evidence DimensionIsolated Yield (First Sequential Suzuki Coupling)
Target Compound Data79%
Comparator Or Baseline3,5-Diiodopyridin-4-ol (risk of non-selective double coupling) or 3,5-Dibromopyridin-4-ol (lower reactivity, no regioselectivity)
Quantified DifferenceEnables selective mono-functionalization with high yield, a capability not offered by symmetric analogs.
ConditionsSuzuki coupling with (2,4-dimethoxyphenyl)boronic acid, Pd(PPh3)4 catalyst, Na2CO3 base, in 1,2-dimethoxyethane/water at 80 °C [<a href="https://patents.google.com/patent/US8022214B2/en" target="_blank">1</a>].

This high selectivity and yield justify procurement for multi-step syntheses where preserving a second reactive site is critical for subsequent molecular elaboration.

Efficient Second-Stage Coupling at the C-Br Bond, Enabling Complex Scaffold Assembly

The product from the initial coupling, 3-bromo-5-(2,4-dimethoxyphenyl)pyridin-4-ol, serves as a stable, process-ready intermediate for a second Suzuki coupling. The reaction at the remaining C-3 bromine position with (4-amino-3-methylphenyl)boronic acid was achieved with an 87% isolated yield [1]. This demonstrates the compound's primary value proposition: enabling a robust, high-yield, two-step diversification strategy that is impossible to achieve with mono-halogenated or symmetrically di-halogenated starting materials.

Evidence DimensionIsolated Yield (Second Sequential Suzuki Coupling)
Target Compound Data87%
Comparator Or BaselineMono-halogenated analogs (e.g., 3-iodopyridin-4-ol), which lack a second site for this reaction.
Quantified DifferenceProvides a second, distinct reaction vector with high efficiency, which is absent in mono-halo analogs.
ConditionsSuzuki coupling with (4-amino-3-methylphenyl)boronic acid, Pd(PPh3)4 catalyst, Na2CO3 base, in 1,2-dimethoxyethane/water at 80 °C [<a href="https://patents.google.com/patent/US8022214B2/en" target="_blank">1</a>].

This proven, high-yield second reaction validates the compound's role as a strategic precursor for building complex, multi-substituted heterocycles, reducing process risk and improving overall yield.

Core Building Block for Multi-Substituted Kinase Inhibitors

This compound is the right choice for the step-wise synthesis of highly substituted pyridinyl-based kinase inhibitors. The evidence shows its direct utility in constructing a di-aryl pyridin-4-ol core scaffold via two distinct, high-yield Suzuki couplings, first at the iodo- position and subsequently at the bromo- position [1]. This controlled, sequential approach is critical for creating specific substitution patterns required for optimizing target binding and pharmacokinetic properties.

Development of Chemical Libraries for Drug Discovery

The orthogonal reactivity of the C-I and C-Br bonds makes this reagent well-suited for creating diverse libraries of di-substituted pyridines. A common scaffold can be synthesized via the first coupling at the iodine position, followed by parallel synthesis using a variety of boronic acids or other coupling partners at the bromine position [1]. This streamlines the exploration of structure-activity relationships (SAR) for medicinal chemistry programs.

XLogP3

1.7

Dates

Last modified: 08-19-2023

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